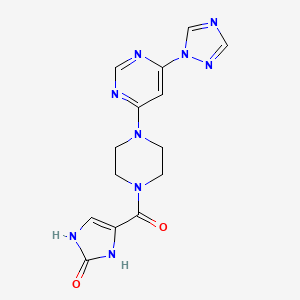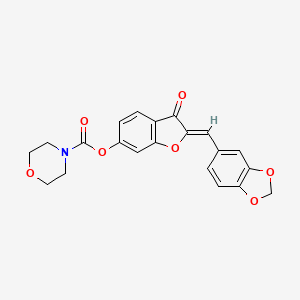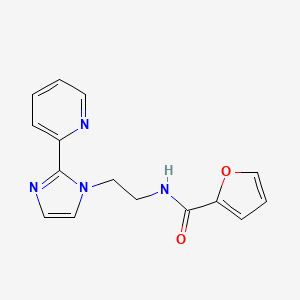
(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). This compound also contains an ethyl ester functional group and a methyl group attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined through experimental studies. Without specific data or literature on this compound, it’s challenging to provide a detailed analysis of its physical and chemical properties .Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
One aspect of scientific research on similar compounds involves detailed analyses of their molecular structures and crystalline forms. For example, the study on the title compound "Dabigatran etexilate tetrahydrate" provides insights into the molecular and crystal structures through the analysis of dihedral angles, disorder in molecular conformations, and the formation of hydrogen bonds within the crystal. Such studies are crucial for understanding the compound's physicochemical properties and its potential applications in material science and drug design (Hong-qiang Liu et al., 2012).
Synthetic Chemistry and Reactivity
Research on related compounds often focuses on their synthesis and reactivity, highlighting the versatility of these molecules in organic synthesis. For instance, the reactions of 3-oxo-2,3-dihydrobenzofuran with various alkyl 2-cyano-3-alkoxypropenoates demonstrate the compound's ability to form a mixture of Z + E isomers and its potential for generating pyran derivatives. This type of research contributes to the development of new synthetic methodologies and the discovery of novel compounds with potentially useful properties (J. Mérour & F. Cossais, 1991).
Catalytic Applications
Another research direction includes studying the catalytic properties of compounds or their roles in facilitating chemical reactions. For example, the catalytic decomposition of a dibenzylselenonium ylide with thioamides to afford corresponding selenides and tetra-substituted ethylene underscores the potential catalytic applications of these compounds in organic synthesis and materials science (Seizo Tamagaki & Isao Hatanaka, 1976).
Antimicrobial and Antioxidant Activity
The synthesis and characterization of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, followed by studies on their antimicrobial activity, indicate the potential of these molecules in pharmaceutical and medicinal chemistry. Research in this area aims to identify novel compounds with effective antimicrobial or antioxidant properties, which could lead to the development of new therapeutic agents (Ajay Kumar Kariyappa et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-24-21(23)14(3)25-16-8-9-17-18(12-16)26-19(20(17)22)11-15-7-5-6-13(2)10-15/h5-12,14H,4H2,1-3H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUOYHYRXGRBV-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC(=C3)C)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC(=C3)C)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)

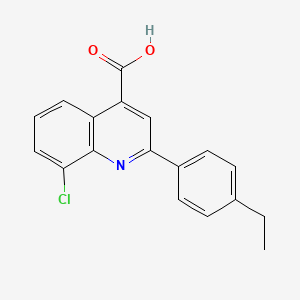
![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)

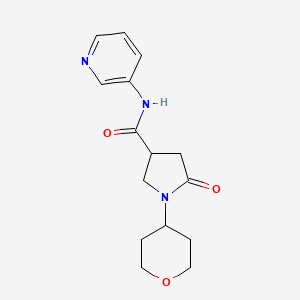

![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)

![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)
